molecular formula C10H12ClNO3 B6606715 6-hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride CAS No. 2247101-97-7

6-hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride

Cat. No.: B6606715
CAS No.: 2247101-97-7
M. Wt: 229.66 g/mol
InChI Key: XAHZZLSCNQJGBC-UHFFFAOYSA-N
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Description

6-Hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis often begins with quinoline or its derivatives as starting materials.

  • Functionalization: The quinoline ring undergoes functionalization to introduce hydroxyl and carboxylic acid groups at the appropriate positions.

  • Hydrogenation: The compound is then hydrogenated to reduce the double bonds in the quinoline ring, resulting in the tetrahydroquinoline structure.

  • Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen atoms or reduce double bonds.

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids or bases can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and saturated hydrocarbons.

  • Substitution Products: Halogenated quinolines and other substituted derivatives.

Scientific Research Applications

6-Hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its potential therapeutic uses in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Quinoline: The parent compound of 6-hydroxy-5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride.

  • 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid hydrochloride: A structurally similar compound with a different position of the carboxylic acid group.

  • 6-Hydroxyquinoline: A compound with a hydroxyl group at the same position but without the tetrahydro modification.

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological activity

Properties

IUPAC Name

6-hydroxy-7,8-dihydro-5H-quinoline-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c12-9(13)10(14)4-3-8-7(6-10)2-1-5-11-8;/h1-2,5,14H,3-4,6H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHZZLSCNQJGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=CC=C2)(C(=O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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